tert-butyl N-(5-aminonaphthalen-1-yl)carbamate
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Overview
Description
tert-butyl N-(5-aminonaphthalen-1-yl)carbamate: is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol . It is a useful research compound, often utilized in various scientific studies due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-aminonaphthalen-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-amino-1-naphthol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction steps are as follows:
- Dissolve tert-butyl carbamate in a dry solvent such as dichloromethane.
- Add N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the solution and stir for 10 minutes.
- Add 5-amino-1-naphthol to the reaction mixture and stir for 24 hours at room temperature.
- Filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography using a suitable solvent system to obtain this compound as a white solid.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(5-aminonaphthalen-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
tert-butyl N-(5-aminonaphthalen-1-yl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-(5-aminonaphthalen-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
- tert-butyl N-(5-aminonaphthalen-1-yl)carbamate
- tert-butyl (3-(5-aminonaphthalen-1-yl)propyl)carbamate
Comparison: this compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a preferred choice for various research applications.
Properties
CAS No. |
205126-82-5 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
tert-butyl N-(5-aminonaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-9-5-6-10-11(13)7-4-8-12(10)16/h4-9H,16H2,1-3H3,(H,17,18) |
InChI Key |
UMURLARVJNWZAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1C=CC=C2N |
Purity |
95 |
Origin of Product |
United States |
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